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Compound of Interest

Compound Name: 1-Methylcyclohexanecarbaldehyde

Cat. No.: B1312212 Get Quote

An essential guide for scientists and drug development professionals detailing the comparative

physicochemical properties, spectroscopic signatures, and reactivity of 1-
methylcyclohexanecarbaldehyde and 4-methylcyclohexanecarbaldehyde. This document

provides a comprehensive analysis supported by experimental and predicted data to facilitate

informed decisions in chemical synthesis and research.

This guide presents a detailed comparison of two constitutional isomers, 1-
methylcyclohexanecarbaldehyde and 4-methylcyclohexanecarbaldehyde. The position of the

methyl group relative to the aldehyde functionality significantly influences their physical

properties, spectroscopic characteristics, and chemical reactivity. Understanding these

differences is crucial for their application as intermediates and building blocks in organic

synthesis, particularly in the development of novel therapeutics and other complex molecules.

Physicochemical Properties: A Side-by-Side
Comparison
The position of the methyl group on the cyclohexane ring subtly alters the intermolecular forces

and molecular packing, leading to differences in physical properties such as boiling point and

density. While experimental data for 1-methylcyclohexanecarbaldehyde is limited, a
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combination of experimental data for the 4-methyl isomer and predicted values provides a

useful comparison.

Table 1: Comparison of Physicochemical Properties

Property
1-
Methylcyclohexanecarbald
ehyde

4-
Methylcyclohexanecarbald
ehyde

Molecular Formula C₈H₁₄O C₈H₁₄O

Molecular Weight 126.20 g/mol [1][2] 126.20 g/mol [3]

CAS Number 6140-64-3[2][4][5] 33242-79-4[3]

Boiling Point Predicted: ~170-180 °C

Experimental (for unsaturated

analog): 171-173 °C @ 760

mmHg[3]

Density Predicted: ~0.92 g/cm³
Experimental (for unsaturated

analog): 0.998 g/cm³[6]

Spectroscopic Characterization: Unraveling the
Isomeric Fingerprints
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy are indispensable for distinguishing between these two isomers. The chemical

environment of the protons and carbon atoms, as well as the vibrational frequencies of the

functional groups, provide unique signatures for each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the methyl group leads to distinct differences in the ¹H and ¹³C NMR spectra. In

1-methylcyclohexanecarbaldehyde, the absence of a proton on the carbon bearing the

aldehyde group simplifies the spectrum in that region. In contrast, the ¹H NMR spectrum of 4-

methylcyclohexanecarbaldehyde will show a signal for the proton at the C-1 position.

Table 2: Predicted ¹H NMR Spectral Data
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Isomer Proton
Predicted Chemical
Shift (ppm)

Multiplicity

1-

Methylcyclohexanecar

baldehyde

Aldehyde (-CHO) ~9.4 Singlet

Methyl (-CH₃) ~1.1 Singlet

Cyclohexane (CH₂) 1.2 - 1.8 Multiplet

4-

Methylcyclohexanecar

baldehyde

Aldehyde (-CHO) ~9.6 Doublet

Methine (CH-CHO) ~2.2 Multiplet

Methyl (-CH₃) ~0.9 Doublet

Cyclohexane (CH,

CH₂)
1.0 - 2.1 Multiplet

Table 3: Predicted ¹³C NMR Spectral Data
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Isomer Carbon
Predicted Chemical Shift
(ppm)

1-

Methylcyclohexanecarbaldehy

de

Carbonyl (C=O) ~205

Quaternary (C-CH₃) ~45

Methyl (-CH₃) ~20

Cyclohexane (CH₂) 22 - 35

4-

Methylcyclohexanecarbaldehy

de

Carbonyl (C=O) ~204

Methine (CH-CHO) ~50

Methine (CH-CH₃) ~32

Methyl (-CH₃) ~22

Cyclohexane (CH₂) 28 - 34

Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be broadly similar, dominated by the strong

carbonyl (C=O) stretch of the aldehyde. However, subtle differences in the fingerprint region

(below 1500 cm⁻¹) can arise from the different substitution patterns.

Table 4: Key Predicted IR Absorption Bands

Functional Group
1-
Methylcyclohexanecarbald
ehyde (Predicted)

4-
Methylcyclohexanecarbald
ehyde (Predicted)

C-H stretch (aldehyde) ~2820, ~2720 cm⁻¹ ~2830, ~2720 cm⁻¹[7]

C=O stretch (aldehyde) ~1725 cm⁻¹ ~1725 cm⁻¹[7]

C-H stretch (alkane) ~2850-2960 cm⁻¹ ~2920 cm⁻¹[7]
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Reactivity Comparison: Steric and Electronic
Effects at Play
The location of the methyl group has a profound impact on the reactivity of the aldehyde. These

effects can be understood in terms of steric hindrance and electronic contributions.

1-Methylcyclohexanecarbaldehyde: The methyl group is in an alpha-position to the carbonyl

group. This alpha-substitution introduces significant steric hindrance around the carbonyl

carbon, potentially slowing down nucleophilic attack.[8] The electron-donating nature of the

methyl group can also slightly reduce the electrophilicity of the carbonyl carbon.

4-Methylcyclohexanecarbaldehyde: The methyl group is remote from the aldehyde functionality.

Consequently, it exerts a negligible steric effect on the carbonyl group. Its electronic influence

is also minimal due to the distance. Therefore, the reactivity of 4-

methylcyclohexanecarbaldehyde is expected to be similar to that of unsubstituted

cyclohexanecarbaldehyde.

Comparative Reactivity Profile

1-Methylcyclohexanecarbaldehyde 4-Methylcyclohexanecarbaldehyde

Aldehyde Carbon

α-Methyl Group Nucleophile

Hindered Attack

Steric Hindrance

Aldehyde Carbon

γ-Methyl Group Nucleophile

Unhindered Attack
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Caption: Steric hindrance in nucleophilic attack.
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Experimental Protocols
General Protocol for NMR Spectrum Acquisition
A sample of the aldehyde (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃,

~0.6-0.7 mL) in a standard 5 mm NMR tube.[8] Tetramethylsilane (TMS) is typically used as an

internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz

NMR spectrometer. For ¹H NMR, 8-16 scans are usually sufficient, while for ¹³C NMR, a larger

number of scans (128-1024) is required.[8]

General Protocol for IR Spectrum Acquisition
A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for

analysis by transmission FTIR spectroscopy. Alternatively, a spectrum can be obtained using

an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a

range of 4000-400 cm⁻¹.

Synthesis of 4-Methylcyclohexanecarbaldehyde
A common laboratory synthesis involves the oxidation of the corresponding alcohol, 4-

methylcyclohexanol.

Synthesis of 4-Methylcyclohexanecarbaldehyde

4-Methylcyclohexanol

4-Methylcyclohexanecarbaldehyde

Oxidation

Oxidizing Agent
(e.g., PCC, Swern)

Click to download full resolution via product page

Caption: Synthetic pathway to 4-methylcyclohexanecarbaldehyde.
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Experimental Procedure:

To a stirred solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a

Swern oxidation cocktail, in a suitable solvent (e.g., dichloromethane) at the appropriate

temperature (e.g., 0 °C to room temperature), a solution of 4-methylcyclohexanol in the

same solvent is added dropwise.

The reaction mixture is stirred for a specified time until the starting material is consumed

(monitored by TLC).

Upon completion, the reaction is quenched, and the crude product is isolated by filtration

and/or extraction.

Purification by distillation or column chromatography affords the desired 4-

methylcyclohexanecarbaldehyde.

Synthesis of 1-Methylcyclohexanecarbaldehyde
The synthesis of 1-methylcyclohexanecarbaldehyde is more challenging due to the

quaternary carbon center. One possible route is through the hydroformylation of 1-

methylcyclohexene.

Synthesis of 1-Methylcyclohexanecarbaldehyde

1-Methylcyclohexene

1-Methylcyclohexanecarbaldehyde

Hydroformylation

CO, H₂

Rh or Co catalyst

Click to download full resolution via product page
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Caption: Synthetic pathway to 1-methylcyclohexanecarbaldehyde.

Experimental Procedure (General):

A solution of 1-methylcyclohexene in a suitable solvent is placed in a high-pressure reactor

with a rhodium or cobalt catalyst.

The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂).

The reaction is heated and stirred for a set period.

After cooling and depressurization, the product is isolated and purified.

Conclusion
In summary, the seemingly minor structural difference between 1-
methylcyclohexanecarbaldehyde and 4-methylcyclohexanecarbaldehyde leads to notable

distinctions in their physical properties and chemical reactivity. The alpha-methyl group in the 1-

isomer introduces significant steric hindrance, which is expected to decrease its reactivity

towards nucleophiles compared to the 4-isomer. These differences, identifiable through

spectroscopic analysis, are critical considerations for chemists in designing synthetic strategies

and predicting reaction outcomes. This guide provides a foundational comparison to aid

researchers in the effective utilization of these isomeric building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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